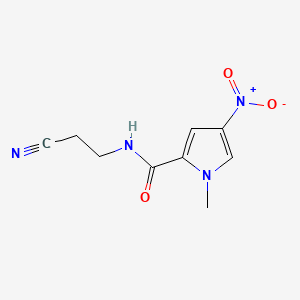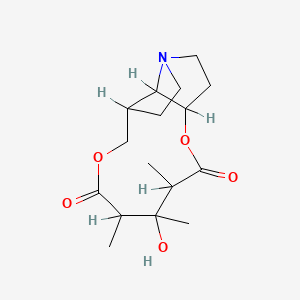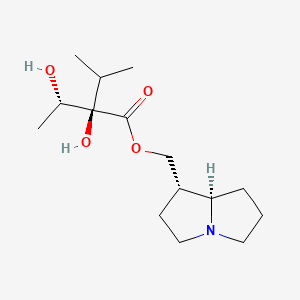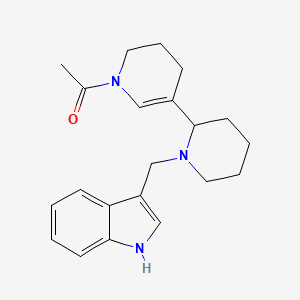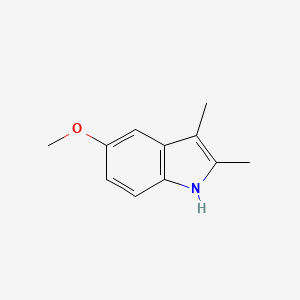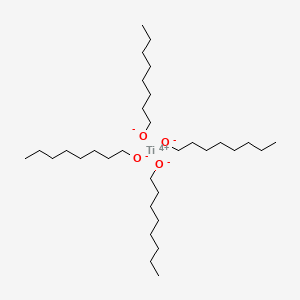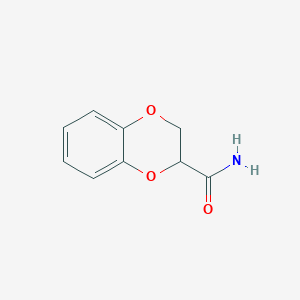
2,3-Dihydro-1,4-benzodioxine-2-carboxamide
Übersicht
Beschreibung
2,3-Dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound with the molecular formula C9H9NO3 . It is also known by other names such as 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid amide .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide consists of a benzodioxine ring attached to a carboxamide group . The InChI key for this compound is LIQWNOWUUZXEPC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide is 179.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Derivatives : The chemical compound 2,3-Dihydro-1,4-benzodioxine-2-carboxamide is utilized in synthesizing various derivatives with potential therapeutic applications. For instance, it reacts with nucleophilic amines to form 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one, which are precursors for therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Biocatalysis and Enantioselectivity
- Enantioselective Synthesis : The compound serves as a valuable chiral synthon for enantiospecific synthesis of therapeutic agents. For example, it is used in the efficient preparation of both enantiomers of chiral building block 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, important in pharmaceutical applications (Mishra, Kaur, Sharma, & Jolly, 2016).
Therapeutic Potential and Applications
- Antibacterial and Anti-Inflammatory Properties : Derivatives of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide exhibit significant antibacterial and anti-inflammatory activities. These properties make them potential candidates for developing new therapeutic agents for treating infections and inflammation-related conditions (Abbasi et al., 2017).
Inhibitory Activity and Pharmaceutical Relevance
- Enzyme Inhibition : Compounds derived from 2,3-Dihydro-1,4-benzodioxine-2-carboxamide have shown moderate inhibitory activity against enzymes like lipoxygenase, indicating their potential as therapeutic agents in treating conditions associated with enzyme dysregulation (Abbasi et al., 2020).
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQWNOWUUZXEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284291 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-2-carboxamide | |
CAS RN |
33070-04-1 | |
| Record name | 33070-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



